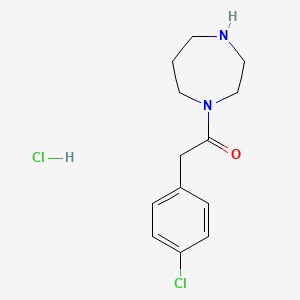

![molecular formula C12H17F2NO B2648403 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one CAS No. 2097863-54-0](/img/structure/B2648403.png)

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

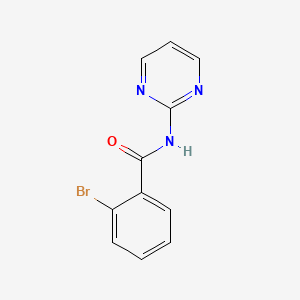

The compound “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is a complex organic molecule. It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a smaller three-membered ring . The molecule also contains two fluorine atoms attached to the same carbon atom, which is part of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is quite complex due to its spirocyclic nature. The presence of fluorine atoms adds to this complexity. The InChI code provided gives a detailed description of the molecule’s structure .Applications De Recherche Scientifique

Synthesis and Reactions

Acid-catalyzed Polyfluoroarylation "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" and related compounds are utilized in the polyfluoroarylation of arenes. This process is facilitated by acid catalysts like AlCl3 or H2SO4, yielding polyfluorinated phenoxybiaryls. Such reactions are significant in the synthesis of complex fluorinated compounds, which are crucial in various fields, including pharmaceuticals and material science (Kovtonyuk & Kobrina, 2011).

Formation with Diazomethane These compounds can react with diazomethane to form mixtures of diastereomeric fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. The reactions of these dienes with aryl and 2-chloroethyl isocyanates, under specific conditions, lead to the formation of fluorinated dihydro-1,3-benzoxazol-2(3H)-ones. This illustrates the compound's versatility in synthesizing fluorinated structures with potential applications in medicinal chemistry and material science (Kovtonyuk et al., 2005).

Chemical Behavior and Applications

Electrophilic Amination The compound, when involved in reactions with C-H acidic compounds, exhibits a potential for diverse transformations and stabilizations. This behavior is pivotal in synthesizing various heterocyclic compounds, highlighting its importance in creating compounds with potential biological activities (Andreae et al., 1992).

Anion Receptors Derivatives of "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" have been used to construct neutral anion receptors. These receptors show enhanced affinity for certain anions, suggesting their potential application in sensing technologies or chemical separations (Anzenbacher et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO/c1-2-3-4-10(16)15-7-5-11(6-8-15)9-12(11,13)14/h2H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOORULVNFQVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(CC1)CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)

![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)

![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)